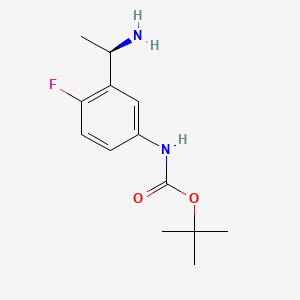
(R)-tert-Butyl (3-(1-aminoethyl)-4-fluorophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-{3-[(1R)-1-aminoethyl]-4-fluorophenyl}carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluorophenyl group, and an aminoethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{3-[(1R)-1-aminoethyl]-4-fluorophenyl}carbamate typically involves the reaction of tert-butyl carbamate with 3-[(1R)-1-aminoethyl]-4-fluorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of tert-butyl N-{3-[(1R)-1-aminoethyl]-4-fluorophenyl}carbamate may involve the use of flow microreactor systems. These systems allow for the efficient and sustainable synthesis of the compound by providing precise control over reaction parameters such as temperature, pressure, and flow rates . The use of flow microreactors can enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
tert-Butyl N-{3-[(1R)-1-aminoethyl]-4-fluorophenyl}carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild to moderate conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under controlled conditions.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted carbamates.
科学的研究の応用
tert-Butyl N-{3-[(1R)-1-aminoethyl]-4-fluorophenyl}carbamate has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of tert-butyl N-{3-[(1R)-1-aminoethyl]-4-fluorophenyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways . The exact mechanism depends on the specific application and the molecular context in which the compound is used.
類似化合物との比較
Similar Compounds
tert-Butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride: This compound shares structural similarities with tert-butyl N-{3-[(1R)-1-aminoethyl]-4-fluorophenyl}carbamate but differs in the presence of a cyclopentyl group instead of a fluorophenyl group.
tert-Butyl carbamate: A simpler carbamate compound used as a protecting group for amines and in various synthetic applications.
Uniqueness
tert-Butyl N-{3-[(1R)-1-aminoethyl]-4-fluorophenyl}carbamate is unique due to the presence of the fluorophenyl group, which imparts specific electronic and steric properties to the molecule. This uniqueness makes it valuable in applications where these properties are advantageous, such as in the design of enzyme inhibitors or receptor modulators.
特性
分子式 |
C13H19FN2O2 |
|---|---|
分子量 |
254.30 g/mol |
IUPAC名 |
tert-butyl N-[3-[(1R)-1-aminoethyl]-4-fluorophenyl]carbamate |
InChI |
InChI=1S/C13H19FN2O2/c1-8(15)10-7-9(5-6-11(10)14)16-12(17)18-13(2,3)4/h5-8H,15H2,1-4H3,(H,16,17)/t8-/m1/s1 |
InChIキー |
PUNOFXOSVQQFSG-MRVPVSSYSA-N |
異性体SMILES |
C[C@H](C1=C(C=CC(=C1)NC(=O)OC(C)(C)C)F)N |
正規SMILES |
CC(C1=C(C=CC(=C1)NC(=O)OC(C)(C)C)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



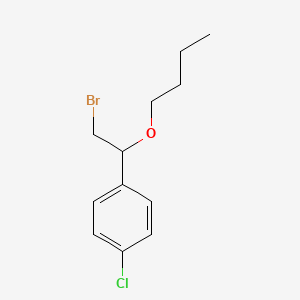
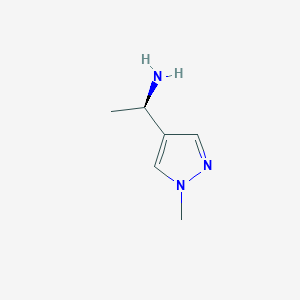

![1H,2H,3H-pyrrolo[2,3-b]pyridin-6-olhydrochloride](/img/structure/B13620169.png)

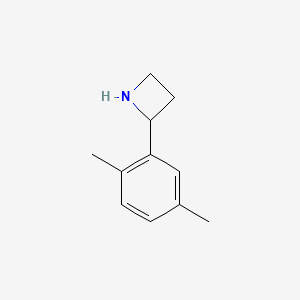

![Ammonium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate](/img/structure/B13620190.png)
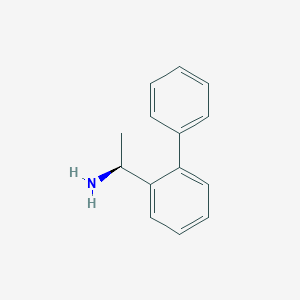
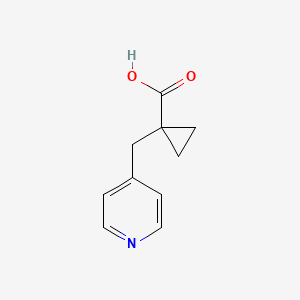

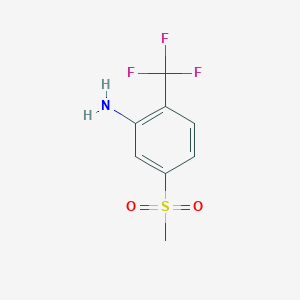
![2-Butyl-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13620209.png)
